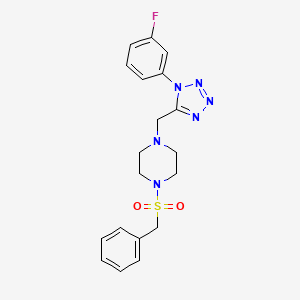

1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

描述

属性

IUPAC Name |

1-benzylsulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S/c20-17-7-4-8-18(13-17)26-19(21-22-23-26)14-24-9-11-25(12-10-24)29(27,28)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQUTPALQJZBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.

Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where benzyl chloride reacts with sodium sulfite in the presence of a base.

Coupling with Piperazine: The final step involves coupling the tetrazole and benzylsulfonyl intermediates with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

化学反应分析

Types of Reactions

1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials with specific chemical properties.

作用机制

The mechanism of action of 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these proteins, leading to various biological effects.

相似化合物的比较

Key Observations:

- Electron-Withdrawing Groups : The benzylsulfonyl group in the target compound enhances solubility and metabolic stability compared to methylsulfonyl (e.g., compound in ) or nitrile-containing analogues (e.g., 3ae in ).

- Fluorophenyl vs. Chlorophenyl : Fluorine substitution (as in the target compound) generally improves bioavailability and receptor affinity over chlorine, as seen in analogues like 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine .

- Tetrazole Positioning : The 5-yl position of the tetrazole ring (common in all listed compounds) is critical for hydrogen bonding with biological targets, as demonstrated in angiotensin II receptor antagonists like CV-11974 .

Key Findings:

- Anticancer Potential: Sulfonylated tetrazole-piperazine hybrids (e.g., 3ae–3ai in ) exhibit variable cytotoxicity, with tert-butyl-substituted derivatives (3ag) showing higher potency (IC50 ~10 µM) compared to unsubstituted analogues.

- Antimicrobial Activity : Fluorobenzyl-piperazine triazoles (7a-k) demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL .

- Receptor Binding : The 3-fluorophenyl group in the target compound may enhance selectivity for serotonin or histamine receptors, similar to 4-fluorophenylpiperazine (4-FPP) derivatives .

生物活性

1-(Benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with piperazine derivatives, followed by the introduction of the tetrazole moiety. The following general reaction scheme outlines the synthetic pathway:

- Formation of Benzylsulfonamide : Benzylsulfonyl chloride reacts with piperazine to form benzylsulfonamide.

- Tetrazole Formation : The introduction of a 3-fluorophenyl group is achieved through cyclization reactions involving appropriate azides or nitriles.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features displayed potent activity against various bacterial strains. For example, derivatives like 4-(4-fluorobenzyl)piperazin-1-yl showed IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, although specific data on this compound is limited.

Enzyme Inhibition

Inhibition studies reveal that this compound may act as a competitive inhibitor for certain enzymes. For instance, docking studies suggest strong binding affinity to tyrosinase, which is crucial for melanin biosynthesis and is a target for skin depigmentation therapies .

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is often influenced by substituents on the aromatic rings and the piperazine nitrogen. The presence of electron-withdrawing groups like fluorine enhances potency by increasing lipophilicity and improving binding interactions with target enzymes.

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | Structure 1 | 0.18 | Tyrosinase inhibitor |

| 2 | Structure 2 | 17.76 | Antimelanogenic effect |

Case Studies

Several case studies highlight the efficacy of piperazine derivatives:

- Case Study 1 : A derivative similar to this compound showed remarkable inhibition against Agaricus bisporus tyrosinase with an IC50 value of 0.18 μM, indicating its potential use in cosmetic formulations aimed at skin lightening .

- Case Study 2 : Another study demonstrated that modifications on the piperazine ring significantly altered the compound's cytotoxicity profile against various cancer cell lines, suggesting that further optimization could enhance therapeutic efficacy .

常见问题

Basic: What synthetic routes are recommended for synthesizing 1-(benzylsulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring (e.g., via 3-fluorophenylhydrazine and sodium azide) followed by functionalization of the piperazine core. Key steps include:

- Benzylsulfonyl Group Introduction : Reacting piperazine with benzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Tetrazole-Piperazine Coupling : Using propargyl bromide or similar alkylating agents to link the tetrazole moiety to the piperazine nitrogen, monitored via TLC (hexane:ethyl acetate, 1:2) .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradient) and recrystallization ensure purity. Analytical techniques like ¹H/¹³C NMR and HPLC confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzylsulfonyl CH₂ at δ 3.8–4.2 ppm, tetrazole aromatic protons at δ 7.3–7.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~454.14 g/mol) and detects fragmentation patterns .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile:water mobile phase) .

Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- In Vitro Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the benzylsulfonyl (e.g., electron-withdrawing groups) or tetrazole (e.g., meta-fluorophenyl vs. para-substituted) moieties .

- Bioisosteric Replacement : Replace tetrazole with triazole or oxadiazole to enhance metabolic stability .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Orthogonal Models : Compare results across cell lines (e.g., primary vs. immortalized) and animal models .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Reaction Exotherms : Optimize cooling rates during sulfonylation to prevent byproduct formation .

- Solvent Selection : Replace DMF with THF or EtOAc for easier large-scale purification .

- Catalyst Efficiency : Screen Pd/C or CuI catalysts for coupling steps to improve yields (>70%) .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB 1ATP) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of sulfonyl-tetrazole interactions .

- QSAR Models : Train algorithms on datasets with IC₅₀ values to predict novel derivatives .

Advanced: What strategies improve in vivo efficacy and pharmacokinetics?

Methodological Answer:

- Prodrug Design : Introduce ester groups on the piperazine nitrogen to enhance oral bioavailability .

- Plasma Protein Binding Assays : Use equilibrium dialysis to optimize free drug concentration .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Advanced: How to assess metabolic stability and identify major metabolites?

Methodological Answer:

- Liver Microsome Incubations : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the benzyl group) .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to evaluate drug-drug interaction risks .

- Stable Isotope Tracing : ¹⁸O-labeling tracks sulfonyl group stability during oxidation .

Advanced: Can synergistic effects with existing drugs be systematically explored?

Methodological Answer:

- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or chemotherapeutics .

- Pathway Analysis : RNA-seq to identify upregulated/downregulated genes in combination therapy .

- In Vivo Validation : Xenograft models treated with compound + cisplatin to assess tumor regression synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。